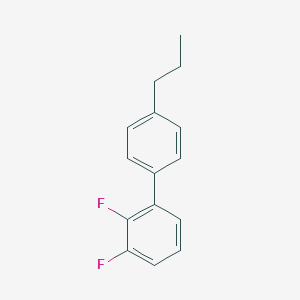

2,3-Difluoro-4'-propyl-1,1'-Biphenyl

Description

Properties

IUPAC Name |

1,2-difluoro-3-(4-propylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15(13)17/h3,5-10H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBZINBCLJAJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568809 | |

| Record name | 2,3-Difluoro-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126163-02-8 | |

| Record name | 2,3-Difluoro-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[1] Its strategic modification with fluorine atoms can profoundly alter a molecule's physicochemical and biological properties, including its conformation, lipophilicity, metabolic stability, and binding interactions.[2][3][4][5] The subject of this guide, 2,3-Difluoro-4'-propyl-1,1'-biphenyl, is a member of this important class of compounds. While specific experimental data for this precise molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its expected physical properties based on data from closely related analogues and established principles of physical organic chemistry. We will also detail the requisite experimental protocols for the precise determination of these properties, ensuring a robust framework for researchers synthesizing or working with this compound.

The strategic placement of fluorine atoms, as in the 2,3-difluoro substitution pattern, is of particular interest. This arrangement can induce a specific dihedral angle between the phenyl rings, influencing the molecule's overall shape and its ability to interact with biological targets or self-assemble into ordered phases, such as liquid crystals.[6][7] The 4'-propyl group contributes to the molecule's lipophilicity and can play a role in its packing in the solid state.[1]

This guide is structured to provide both a theoretical understanding of the physical properties of 2,3-Difluoro-4'-propyl-1,1'-biphenyl and a practical framework for their experimental validation.

Anticipated Core Physicochemical Properties

Given the limited direct experimental data, the following table presents estimated and known properties of 2,3-Difluoro-4'-propyl-1,1'-biphenyl and its close structural analogues. These values provide a baseline for experimental design and characterization.

| Property | 2,3-Difluoro-4'-propyl-1,1'-biphenyl (Estimated) | 4-Propylbiphenyl | 4-Isopropylbiphenyl | 2,4-Difluorobiphenyl | 2,2'-Difluorobiphenyl |

| Molecular Formula | C₁₅H₁₄F₂ | C₁₅H₁₆[1] | C₁₅H₁₆[8] | C₁₂H₈F₂[9] | C₁₂H₈F₂[10] |

| Molecular Weight ( g/mol ) | 232.27 | 196.29[1] | 196.29[8] | 190.19[9] | 190.19[10] |

| Melting Point (°C) | Likely a low-melting solid | Liquid at room temp. | 58[8] | 63[9][11] | 117-121 |

| Boiling Point (°C) | > 300 | Not readily available | 293-303[8] | Not readily available | Not readily available |

| Density (g/cm³) | ~1.1 | Not readily available | 0.9880 @ 15°C[8] | Not readily available | Not readily available |

| Solubility | Insoluble in water; Soluble in organic solvents | Sparingly soluble in water; Soluble in organic solvents[1] | Insoluble in water[12] | Slightly soluble in acetonitrile and chloroform[11] | Not readily available |

Note: The properties for 2,3-Difluoro-4'-propyl-1,1'-biphenyl are estimations based on the influence of the fluoro and propyl substituents observed in the analogue data.

The introduction of fluorine atoms generally increases the melting point of biphenyls due to altered crystal packing forces and dipole-dipole interactions.[13] However, the unsymmetrical 2,3-difluoro substitution may lead to a less ordered crystal lattice compared to more symmetrical analogues, potentially resulting in a moderate melting point. The propyl group will increase the lipophilicity, rendering the compound soluble in common organic solvents like ethers, chloroform, and acetonitrile, while being virtually insoluble in water.[1][11]

Experimental Determination of Physical Properties

Accurate characterization of a newly synthesized batch of 2,3-Difluoro-4'-propyl-1,1'-biphenyl is paramount. The following section details the standard, validated protocols for determining its key physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline organic compound.[14] A sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while impurities will lead to a depressed and broadened melting range.

Protocol 1: Capillary Melting Point Determination

This is a fundamental and widely used technique for determining the melting range of a solid.[15][16][17]

-

Sample Preparation: Finely powder a small, dry sample of the compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample to a height of 1-2 mm.

-

Apparatus Setup: Place the loaded capillary into a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides a more quantitative measure of the melting point and the enthalpy of fusion.[18][19][20][21]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge.[22]

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Caption: Systematic Solubility Testing Workflow.

Spectroscopic Characterization

The identity and purity of 2,3-Difluoro-4'-propyl-1,1'-biphenyl must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. [23][24]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the propyl group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The propyl group should exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the biphenyl ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds, offering high sensitivity and a wide chemical shift range. [25][26][27][28][29]The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their coupling to each other and to neighboring protons providing valuable structural information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. [30][31][32][33][34]For 2,3-Difluoro-4'-propyl-1,1'-biphenyl, the molecular ion peak (M⁺) should be observed at m/z 232.27. The fragmentation pattern can provide clues about the structure, with common fragments arising from the loss of the propyl group or cleavage of the biphenyl bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3-Difluoro-4'-propyl-1,1'-biphenyl is expected to show characteristic absorptions for:

-

C-H stretching of the aromatic rings and the alkyl chain.

-

C=C stretching of the aromatic rings.

-

Strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region.

Applications and the Importance of Physical Properties

The physical properties of 2,3-Difluoro-4'-propyl-1,1'-biphenyl are directly relevant to its potential applications.

-

Drug Discovery: The introduction of fluorine can enhance metabolic stability and binding affinity to target proteins. [3][35][36]The solubility and melting point of a compound are critical parameters that influence its suitability as a drug candidate, affecting its formulation and bioavailability.

-

Liquid Crystals: Fluorinated biphenyls are key components in liquid crystal displays (LCDs). [6][7][37][38]Their melting point, clearing point (the temperature at which the liquid crystal phase transitions to an isotropic liquid), and dielectric anisotropy are crucial for the performance of these devices. The specific substitution pattern of 2,3-Difluoro-4'-propyl-1,1'-biphenyl could lead to desirable liquid crystalline properties.

Conclusion

While direct experimental data for 2,3-Difluoro-4'-propyl-1,1'-biphenyl remains to be extensively published, a comprehensive understanding of its physical properties can be inferred from related compounds and established chemical principles. This guide provides a robust framework for researchers, outlining the expected properties and detailing the necessary experimental protocols for their validation. The meticulous determination of these physical properties is an indispensable step in the research and development of new pharmaceuticals and advanced materials based on fluorinated biphenyl scaffolds.

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Class 11 Chemistry Determination Of Melting Point Experiment. (n.d.). Vedantu. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

- Li, J., et al. (2012). Synthesis and mesomorphic properties of but-3-enyl-based fluorinated biphenyl liquid crystals. Liquid Crystals, 39(4), 457-465.

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Determination of Melting Point of An Organic Compound | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution. (n.d.). Scribd. Retrieved from [Link]

-

EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19). Retrieved from [Link]

-

4-Isopropylbiphenyl. (n.d.). CAS Common Chemistry. Retrieved from [Link]

- Zhang, Y., et al. (2023). Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. JACS Au, 3(1), 224-231.

- Kumar, A., et al. (2018). Effect of fluorine substitution on the core geometry and refractive indices of three biphenyl-cyclohexane (BCH) liquid crystal molecules. AIP Conference Proceedings, 1953(1), 030206.

-

Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. (n.d.). Taylor & Francis. Retrieved from [Link]

- Erickson, M. D., et al. (1980). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 7(3), 99-104.

-

4-Isopropylbiphenyl. (n.d.). PubChem. Retrieved from [Link]

- Burr, J. G., et al. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1. The Journal of Physical Chemistry, 72(1), 101-107.

-

Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. (n.d.). ResearchGate. Retrieved from [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved from [Link]

-

The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024, July 25). MDPI. Retrieved from [Link]

-

2.3.1. Differential Scanning Calorimetry (DSC). (n.d.). Bio-protocol. Retrieved from [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). NIH. Retrieved from [Link]

-

Biphenyl. (n.d.). NIST WebBook. Retrieved from [Link]

-

The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC) Testing. (n.d.). TCA Lab / Alfa Chemistry. Retrieved from [Link]

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). NIH. Retrieved from [Link]

-

4-Propyl-1,1'-biphenyl. (n.d.). PubChem. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). RSC Publishing. Retrieved from [Link]

-

Isopropylbiphenyl. (n.d.). PubChem. Retrieved from [Link]

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). Current Topics in Medicinal Chemistry, 14(7), 855-864.

-

Fluorine in Pharmaceutical and Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8315-8359.

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). NIH. Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

Applications of Fluorine in Medicinal Chemistry | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Fluorine in Medicinal Chemistry | Request PDF. (2025, August 30). ResearchGate. Retrieved from [Link]

-

2,4-difluorobiphenyl Exporter and suppliers in Maharashtra. (n.d.). Tylon Pharma Limited. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (n.d.). ACS Publications. Retrieved from [Link]

-

An Overview of Fluorine NMR. (n.d.). ResearchGate. Retrieved from [Link]

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega, 8(34), 30971-30981.

Sources

- 1. 4-Propylbiphenyl | 10289-45-9 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. labproinc.com [labproinc.com]

- 10. 2,2′-二氟联苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,4-difluorobiphenyl Exporter and suppliers in Maharashtra. [tylonpharma.in]

- 12. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. athabascau.ca [athabascau.ca]

- 15. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 16. scribd.com [scribd.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. torontech.com [torontech.com]

- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 20. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 21. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 26. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biophysics.org [biophysics.org]

- 28. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. Biphenyl [webbook.nist.gov]

- 35. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 37. scribd.com [scribd.com]

- 38. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel biphenyl derivative, 2,3-Difluoro-4'-propyl-1,1'-biphenyl. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles and data from analogous structures to offer a comprehensive characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

2,3-Difluoro-4'-propyl-1,1'-biphenyl is a fluorinated biphenyl compound. The biphenyl scaffold is a common motif in pharmaceuticals and functional materials, and the introduction of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The specific 2,3-difluoro substitution pattern on one phenyl ring and the 4'-propyl group on the other create a unique electronic and steric profile, making its thorough characterization essential for any research and development application. While experimental data for this exact molecule is not publicly available, this guide provides a robust, predictive analysis to support its synthesis and identification.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the following IUPAC numbering system will be used for the biphenyl core.

Caption: IUPAC numbering for 2,3-Difluoro-4'-propyl-1,1'-biphenyl.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2,3-Difluoro-4'-propyl-1,1'-biphenyl.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized 2,3-Difluoro-4'-propyl-1,1'-biphenyl in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

2D NMR (optional but recommended for unambiguous assignment):

-

COSY (Correlation Spectroscopy) to establish H-H couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of both rings and the aliphatic protons of the propyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-couplings (Hz) |

| ~7.45 - 7.35 | m | 2H | H-2', H-6' | |

| ~7.30 - 7.20 | m | 2H | H-3', H-5' | |

| ~7.15 - 7.05 | m | 1H | H-5 | |

| ~7.05 - 6.95 | m | 1H | H-4 | |

| ~6.90 - 6.80 | m | 1H | H-6 | |

| ~2.65 | t | 2H | -CH₂- (α to ring) | J ≈ 7.6 |

| ~1.70 | sextet | 2H | -CH₂- (β to ring) | J ≈ 7.6 |

| ~0.98 | t | 3H | -CH₃ | J ≈ 7.3 |

Analysis and Rationale:

-

Aromatic Region (δ 6.80 - 7.45 ppm): The protons on the 4'-propylphenyl ring (H-2', H-6', H-3', H-5') are expected to appear as a set of multiplets due to ortho and meta couplings. The protons on the 2,3-difluorophenyl ring (H-4, H-5, H-6) will also form a complex multiplet system due to H-H and H-F couplings. The electron-withdrawing nature of the fluorine atoms will generally shift these protons downfield compared to unsubstituted biphenyl.

-

Aliphatic Region (δ 0.98 - 2.65 ppm): The propyl group will exhibit a classic triplet-sextet-triplet pattern. The benzylic protons (-CH₂- α to the ring) are deshielded by the aromatic ring and appear as a triplet around 2.65 ppm. The adjacent methylene protons (-CH₂- β to the ring) will be a sextet (or multiplet) around 1.70 ppm, and the terminal methyl protons (-CH₃) will be a triplet around 0.98 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show signals for all 15 unique carbon atoms. The presence of fluorine will introduce C-F couplings, which can be observed as doublets or doublets of doublets.

| Chemical Shift (δ, ppm) | Assignment | Predicted J-couplings (Hz) |

| ~160 - 150 (dd) | C-2, C-3 | ¹J(C-F) ≈ 245, ²J(C-F) ≈ 15 |

| ~145 - 140 | C-4' | |

| ~140 - 135 | C-1' | |

| ~135 - 130 | C-1 | |

| ~130 - 128 | C-2', C-6' | |

| ~128 - 126 | C-3', C-5' | |

| ~125 - 120 (d) | C-4 | ²J(C-F) or ³J(C-F) |

| ~120 - 115 (d) | C-6 | ²J(C-F) or ³J(C-F) |

| ~115 - 110 (d) | C-5 | ²J(C-F) or ³J(C-F) |

| ~38 | -CH₂- (α to ring) | |

| ~25 | -CH₂- (β to ring) | |

| ~14 | -CH₃ |

Analysis and Rationale:

-

Aromatic Region (δ 110 - 160 ppm): The carbons directly bonded to fluorine (C-2, C-3) will exhibit large one-bond C-F coupling constants (¹J(C-F) ≈ 245 Hz) and smaller two-bond couplings, resulting in doublets of doublets. The other aromatic carbons will show smaller C-F couplings depending on their proximity to the fluorine atoms. The quaternary carbons (C-1, C-1', C-4') will generally have lower intensities.

-

Aliphatic Region (δ 14 - 38 ppm): The three signals for the propyl group will appear in the typical upfield region for aliphatic carbons.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, for both solid and liquid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

For Attenuated Total Reflectance (ATR) IR, place a small amount of the sample directly on the ATR crystal.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch (propyl group) |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C ring stretching |

| ~1280 - 1100 | Strong | C-F stretch |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

| ~780 | Strong | C-H out-of-plane bending (ortho-disubstituted ring) |

Analysis and Rationale:

-

C-H Stretching: The spectrum will show characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and strong aliphatic C-H stretching vibrations from the propyl group just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic rings.

-

C-F Stretching: Strong absorption bands in the 1280-1100 cm⁻¹ region are characteristic of C-F stretching vibrations.

-

C-H Bending: Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution patterns of the aromatic rings. A strong band around 830 cm⁻¹ is expected for the 1,4-disubstituted (para) ring, and a band around 780 cm⁻¹ for the 1,2,3-trisubstituted ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

Sample Introduction:

-

Direct infusion via a syringe pump or injection into a Liquid Chromatography (LC) or Gas Chromatography (GC) system coupled to the mass spectrometer.

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation information.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically yield a prominent molecular ion peak.

Mass Analyzer:

-

Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Predicted Mass Spectrum (EI)

Molecular Ion (M⁺): m/z = 232.11

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathway for 2,3-Difluoro-4'-propyl-1,1'-biphenyl under EI conditions.

| m/z | Predicted Fragment |

| 232 | [M]⁺˙ (Molecular ion) |

| 217 | [M - CH₃]⁺ |

| 203 | [M - C₂H₅]⁺ (Benzylic cleavage) |

| 190 | [C₁₂H₇F₂]⁺ |

| 185 | [M - C₃H₇]⁺ |

Analysis and Rationale:

-

Molecular Ion: The molecular ion peak at m/z 232 should be clearly visible, especially with softer ionization techniques.

-

Fragmentation: Under EI conditions, the most likely fragmentation will be the benzylic cleavage of the propyl group, leading to the loss of an ethyl radical (•C₂H₅) to form a stable benzylic carbocation at m/z 203. Loss of a methyl radical (•CH₃) to give a fragment at m/z 217 is also possible. Further fragmentation of the biphenyl core may also be observed.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2,3-Difluoro-4'-propyl-1,1'-biphenyl. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for the synthesis, purification, and identification of this compound. The detailed analysis of the expected spectral features, grounded in the established principles of spectroscopy and comparison with analogous structures, should prove invaluable to researchers working with this and related fluorinated biphenyl derivatives. It is strongly recommended to perform 2D NMR experiments (COSY, HSQC, HMBC) on the synthesized compound for unambiguous assignment of all proton and carbon signals.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Structural Elucidation of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl

Abstract

This in-depth technical guide provides a detailed protocol and theoretical framework for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 2,3-Difluoro-4'-propyl-1,1'-biphenyl, a molecule of interest in materials science and drug discovery. Given the complexity introduced by fluorine-hydrogen and fluorine-carbon couplings, a multi-faceted approach combining one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy is essential for unambiguous structural elucidation. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive analysis based on established principles and a robust experimental workflow for acquiring and interpreting the necessary spectral data. We will delve into the causal relationships behind experimental choices, ensuring a self-validating system for spectral assignment.

Introduction: The Challenge of Fluorinated Biphenyls

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules.[1] For complex structures such as substituted biphenyls, NMR provides critical insights into constitution, configuration, and conformation. The introduction of fluorine atoms, as in 2,3-Difluoro-4'-propyl-1,1'-biphenyl, significantly enhances the complexity of the NMR spectra. Fluorine (¹⁹F), being a spin ½ nucleus with 100% natural abundance, couples not only with neighboring protons and carbons but also with those that are spatially close, leading to intricate splitting patterns.[2][3] This guide will systematically deconstruct these complexities to provide a clear path to the complete spectral assignment. The target molecule is of particular interest in fields such as liquid crystal research, where subtle structural changes can dramatically alter material properties.[4]

Predicted ¹H and ¹³C NMR Spectra: An Evidence-Based Approach

The Building Blocks: Analyzing Substituted Benzene Rings

Ring A: 1,2-Difluorobenzene Moiety

The 1,2-difluorobenzene portion of the molecule will exhibit complex second-order coupling effects. The protons on this ring (H-4, H-5, H-6) will be influenced by both H-H and H-F couplings. The chemical shifts for 1,2-difluorobenzene itself are typically found in the aromatic region, with protons adjacent to fluorine atoms experiencing a downfield shift.[10]

Ring B: 4-Propylphenyl Moiety

The 4-propylphenyl group will present more straightforward spectral features. The propyl chain will give rise to three distinct signals: a triplet for the terminal methyl group (CH₃), a sextet for the central methylene group (CH₂), and a triplet for the methylene group attached to the aromatic ring (Ar-CH₂). The aromatic protons (H-2', H-3', H-5', H-6') will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.[11][12]

Computational Prediction and Data Tables

Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the accurate prediction of NMR chemical shifts.[6][8][13] Software such as ChemDraw also provides reliable estimations.[5][9] The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key coupling constants for 2,3-Difluoro-4'-propyl-1,1'-biphenyl.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.30 | m | |

| H-5 | 7.10 - 7.20 | m | |

| H-6 | 7.35 - 7.45 | m | |

| H-2', H-6' | 7.45 - 7.55 | d | J = 8.0 |

| H-3', H-5' | 7.25 - 7.35 | d | J = 8.0 |

| Ar-CH₂ | 2.60 - 2.70 | t | J = 7.5 |

| CH₂ | 1.60 - 1.70 | sextet | J = 7.5 |

| CH₃ | 0.90 - 1.00 | t | J = 7.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 125.0 - 127.0 |

| C-2 | 150.0 - 152.0 (d, ¹JCF) |

| C-3 | 148.0 - 150.0 (d, ¹JCF) |

| C-4 | 124.0 - 126.0 |

| C-5 | 118.0 - 120.0 |

| C-6 | 128.0 - 130.0 |

| C-1' | 138.0 - 140.0 |

| C-2', C-6' | 129.0 - 131.0 |

| C-3', C-5' | 128.0 - 130.0 |

| C-4' | 142.0 - 144.0 |

| Ar-CH₂ | 37.0 - 39.0 |

| CH₂ | 24.0 - 26.0 |

| CH₃ | 13.0 - 15.0 |

Experimental Workflow for Complete Spectral Assignment

To experimentally validate the predicted assignments and resolve any ambiguities, a systematic approach employing a suite of NMR experiments is required.

Sample Preparation and Instrument Setup

-

Sample Preparation : Dissolve approximately 10-20 mg of 2,3-Difluoro-4'-propyl-1,1'-biphenyl in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.[14][15] It is also important to use high-quality NMR tubes to avoid contaminants like fluoride leaching from the glass.[16]

-

Instrumentation : All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[17]

One-Dimensional NMR Experiments

-

¹H NMR : Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of all proton signals.

-

¹³C NMR : Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.

-

DEPT-135 : This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

Two-Dimensional NMR Experiments: The Key to Connectivity

2D NMR is indispensable for establishing the connectivity between atoms in the molecule.[18][19]

-

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks. Cross-peaks will be observed between protons that are scalar-coupled, allowing for the assignment of protons within each aromatic ring and the propyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei.[20][21][22][23] Each cross-peak in the HSQC spectrum links a proton to the carbon it is attached to, providing definitive C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons that are two or three bonds away.[23][24] HMBC is critical for establishing the connectivity between the two aromatic rings and between the propyl group and its attached ring. For example, correlations from the Ar-CH₂ protons to the carbons of the phenyl ring will confirm their connection.

Visualization of the Assignment Strategy

The following diagrams illustrate the logical workflow for the NMR-based structural elucidation of 2,3-Difluoro-4'-propyl-1,1'-biphenyl.

Figure 1: Workflow for NMR-based structural elucidation.

Figure 2: Key COSY and HMBC correlations for structural assignment.

Conclusion

The complete ¹H and ¹³C NMR assignment of 2,3-Difluoro-4'-propyl-1,1'-biphenyl requires a synergistic approach that combines predictive knowledge with a systematic experimental workflow. By leveraging one-dimensional and two-dimensional NMR techniques, particularly COSY, HSQC, and HMBC, a researcher can confidently elucidate the complex structure of this fluorinated biphenyl. The methodologies and predictive data presented in this guide provide a robust framework for scientists in materials science and drug development to characterize this and other similarly complex molecules, ensuring scientific integrity and accelerating research outcomes.

References

-

Preprints.org. The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

-

The Journal of Physical Chemistry A. Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. Available from: [Link]

-

University of California, Davis. H-C multiple-bond correlations: HMBC. Available from: [Link]

-

PubMed. Influence of fluorine substituents on the NMR properties of phenylboronic acids. Available from: [Link]

-

ResearchGate. NMR Spectroscopy in Liquid Crystalline and Ordered Phases. Available from: [Link]

-

MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

ResearchGate. Quantitative ¹H–¹³C HSQC NMR spectrum of a synthetic mixture of 26... Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Available from: [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0032625). Available from: [Link]

-

NIH. Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications. Available from: [Link]

-

Diva-Portal.org. Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. Available from: [Link]

-

MDPI. An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals. Available from: [Link]

-

ScienceDirect. FLUORINE COUPLING CONSTANTS. Available from: [Link]

-

NIH. 4-Propyl-1,1'-biphenyl. Available from: [Link]

-

YouTube. How to predict ¹H and ¹³C NMR of compound Using ChemDraw?|Chemical Science Teaching|. Available from: [Link]

-

PubMed. Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

NMR Spectroscopy using Liquid Crystal Solvents. Available from: [Link]

-

MDPI. Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

SpectraBase. 4'-n-Propylbiphenyl-4-carboxylic acid. Available from: [Link]

-

UNN. Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. Available from: [Link]

-

† ¹H-NMR and ¹³C-NMR Spectra. Available from: [Link]

-

Harvard University. Lecture 3: Coupling Constants. Available from: [Link]

-

University of Alberta. Prediction of ¹H and ¹³C NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

-

J. Org. Chem. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

-

Thieme. ¹³C NMR Spectroscopy. Available from: [Link]

-

Mount Holyoke College. HSQC and HMBC for Topspin. Available from: [Link]

-

ETH Zurich. Structure Elucidation by NMR. Available from: [Link]

-

ResearchGate. a) ¹H-NMR, b) ¹³C-NMR, and c) ¹³C-DEPT-135-NMR spectra of... Available from: [Link]

-

NIH. Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database. Available from: [Link]

-

YouTube. How to predict ¹H/ ¹³C NMR shifts | Easy way | Solve any molecule. Available from: [Link]

-

ResearchGate. Computational Prediction of ¹H and ¹³C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Available from: [Link]

-

ResearchGate. ¹H-NMR (a) and ¹³C-NMR (b) spectra of IPA. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. 1,2-Difluorobenzene(367-11-3) 1H NMR [m.chemicalbook.com]

- 11. 4-PROPIONYLBIPHENYL(37940-57-1) 1H NMR spectrum [chemicalbook.com]

- 12. hmdb.ca [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. unn.edu.ng [unn.edu.ng]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. mdpi.com [mdpi.com]

- 19. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 20. researchgate.net [researchgate.net]

- 21. diva-portal.org [diva-portal.org]

- 22. mdpi.com [mdpi.com]

- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 24. chem.as.uky.edu [chem.as.uky.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling. By dissecting the molecule into its core components—the biphenyl backbone, the difluoro-substituted ring, and the propyl-substituted ring—we can predict the primary fragmentation pathways and the resulting mass spectrum.

Introduction to 2,3-Difluoro-4'-propyl-1,1'-Biphenyl and its Mass Spectral Analysis

2,3-Difluoro-4'-propyl-1,1'-Biphenyl is a substituted aromatic hydrocarbon. Its structure presents a unique combination of a flexible biphenyl system, electron-withdrawing fluorine substituents, and an alkyl chain, all of which influence its behavior under electron ionization. Understanding the fragmentation pattern is crucial for its identification in complex matrices, for metabolic studies, and for quality control in synthetic processes.

Mass spectrometry, particularly with a hard ionization technique like electron impact (EI), provides a reproducible fragmentation pattern that serves as a molecular fingerprint.[1] The process begins with the formation of a molecular ion (M⁺•), which is an energetically unstable species that subsequently breaks down into smaller, more stable fragment ions.[2] The analysis of these fragments allows for the reconstruction of the original molecular structure.

Predicted Electron Ionization Mass Spectrum: A Synthesis of Fragmentation Principles

While no direct experimental spectrum for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is readily available in public databases, we can confidently predict its fragmentation behavior by examining the well-established fragmentation patterns of its constituent chemical motifs: aromatic systems, fluorinated aromatics, and alkylbenzenes.[3] Aromatic compounds are known to produce prominent molecular ion peaks due to their stable structures.[4]

The Molecular Ion (M⁺•)

The molecular formula for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is C₁₅H₁₄F₂. Its monoisotopic molecular weight is approximately 232.11 daltons. Under EI conditions, a significant peak corresponding to the molecular ion (M⁺•) at m/z 232 is expected. The stability of the biphenyl ring system contributes to the prominence of this peak.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion will be dictated by the weakest bonds and the formation of the most stable carbocations and radicals. For 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, the primary fragmentation events are anticipated to occur at the propyl side chain and, to a lesser extent, involve the fluorine substituents.

The most favorable fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, known as benzylic cleavage.[5][6] This process leads to the formation of a stable benzylic-type cation. In the case of the 4'-propylbiphenyl moiety, this will result in the loss of an ethyl radical (•C₂H₅, 29 Da) to form a highly stable secondary benzylic carbocation, which can rearrange to the even more stable tropylium-like ion.

-

[M - 29]⁺: The loss of an ethyl radical (•CH₂CH₃) will produce a prominent peak at m/z 203 . This is predicted to be the base peak or one of the most intense peaks in the spectrum. The resulting ion is a difluorinated methylbiphenyl cation.

A less probable, yet possible, benzylic cleavage involves the loss of a methyl radical (•CH₃, 15 Da) to form a primary carbocation, which is less stable.

-

[M - 15]⁺: The loss of a methyl radical would result in a peak at m/z 217 . This peak is expected to be of lower intensity compared to the m/z 203 peak.

Alkylbenzenes with a propyl chain or longer can undergo a McLafferty-type rearrangement, which involves the transfer of a gamma-hydrogen to the aromatic ring followed by the elimination of a neutral alkene.[7] For the propyl-substituted ring, this would involve the loss of propene (C₃H₆, 42 Da).

-

[M - 42]⁺•: The elimination of propene will generate a radical cation of 2,3-difluorobiphenyl at m/z 190 .

Fragmentation of the Biphenyl Core and Influence of Fluorine Substituents

The fluorine atoms on one of the phenyl rings introduce additional fragmentation possibilities. The C-F bond is strong, but under high energy EI conditions, fragmentation involving fluorine can occur.

-

Loss of H•: A peak at [M - 1]⁺ (m/z 231) is common for aromatic compounds due to the loss of a hydrogen atom.[4]

-

Loss of HF: The elimination of a neutral hydrogen fluoride molecule (HF, 20 Da) is a known fragmentation pathway for fluorinated aromatic compounds.[8] This can lead to the formation of a cyclic ion.

-

[M - 20]⁺•: A peak at m/z 212 may be observed.

-

-

Fragmentation of the Biphenyl Ring System: The biphenyl core itself is quite stable. However, fragments corresponding to the individual rings can be observed.

-

C₁₂H₈F₂⁺• (m/z 190): This corresponds to the difluorobiphenyl cation, which can also be formed via the McLafferty rearrangement as mentioned earlier.

-

C₉H₁₁⁺ (m/z 119): This corresponds to the propylphenyl cation.

-

C₆H₅⁺ (m/z 77): The phenyl cation is a common fragment in the mass spectra of aromatic compounds.[4]

-

C₆H₄F⁺ (m/z 95): A fluorophenyl cation.

-

Summary of Predicted Fragmentation

The following table summarizes the major predicted fragment ions for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.

| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Intensity |

| 232 | [C₁₅H₁₄F₂]⁺• | Molecular Ion (M⁺•) | High |

| 217 | [M - CH₃]⁺ | Benzylic cleavage (loss of •CH₃) | Low to Medium |

| 203 | [M - C₂H₅]⁺ | Benzylic cleavage (loss of •C₂H₅) | High (likely Base Peak) |

| 190 | [M - C₃H₆]⁺• | McLafferty rearrangement (loss of propene) | Medium |

| 184 | [C₁₂H₇F]⁺• | Loss of HF from the difluorobiphenyl fragment | Low |

| 119 | [C₉H₁₁]⁺ | Propylphenyl cation | Low to Medium |

| 91 | [C₇H₇]⁺ | Tropylium ion (from propylphenyl moiety) | Medium |

| 77 | [C₆H₅]⁺ | Phenyl cation | Low |

Experimental Protocol for Mass Spectral Analysis

To experimentally verify the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended. GC is a suitable separation technique for this analyte due to its volatility.[9]

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole or ion trap mass spectrometer)

-

Ion Source: Electron Ionization (EI) at 70 eV

-

GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

GC-MS Parameters

| Parameter | Value |

| GC Inlet | |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Constant Flow | 1.2 mL/min |

| Oven Program | |

| Initial Temperature | 80 °C, hold for 1 min |

| Ramp Rate | 15 °C/min |

| Final Temperature | 300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40 - 400 |

| Scan Speed | 1562 u/s |

Sample Preparation

-

Prepare a 100 µg/mL stock solution of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl in a suitable solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary predicted fragmentation pathways of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl under electron ionization.

Caption: Primary fragmentation pathways of the molecular ion of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.

Caption: Recommended experimental workflow for the GC-MS analysis of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.

Conclusion

The electron ionization mass spectrum of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is predicted to be characterized by a prominent molecular ion peak at m/z 232 and a base peak at m/z 203, resulting from the favorable benzylic cleavage and loss of an ethyl radical. Other significant fragments arising from a McLafferty-type rearrangement and cleavages of the biphenyl core are also anticipated. The presence of fluorine substituents introduces the possibility of neutral losses such as HF. This in-depth guide provides a robust predictive framework for the interpretation of the mass spectrum of this molecule and serves as a valuable resource for its analytical characterization.

References

- The Chemical Ioniz

- Fragmentation mechanisms in mass spectrometry.

- Explain the fragmentation of the propyl c

- The Main Fragment

- GCMS Section 6.9.5. Whitman People.

- Mass Spectrometry - Fragmentation P

- mass spectra - fragmentation p

- Recent developments in methods for analysis of perfluorin

-

Biphenyl. NIST WebBook. [Link]

-

Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. YouTube. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GCMS Section 6.9.5 [people.whitman.edu]

- 5. ugto.mx [ugto.mx]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl in Organic Solvents

Introduction

2,3-Difluoro-4'-propyl-1,1'-biphenyl is a fluorinated aromatic compound belonging to the biphenyl class of molecules. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, making such compounds highly valuable in pharmaceutical and materials science research.[1][2] Specifically, the fluorinated biphenyl scaffold is a key structural motif in various applications, from liquid crystal displays to potent therapeutic agents.[3][4][5]

Understanding the solubility of this compound is a prerequisite for its application. In drug development, solubility directly influences bioavailability, formulation strategies, and process chemistry.[6] In materials science, it governs the ability to process the compound into films, crystals, or other functional forms. This guide provides a comprehensive overview of the theoretical principles governing the solubility of 2,3-Difluoro-4'-propyl-1,1'-biphenyl, predictive assessments, and a detailed experimental protocol for its quantitative determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] This rule states that a solute will dissolve best in a solvent that has a similar polarity. To apply this, we must first analyze the molecular structure of 2,3-Difluoro-4'-propyl-1,1'-biphenyl.

Molecular Structure Analysis:

-

Nonpolar Core: The molecule is built on a biphenyl backbone, a large, aromatic, and inherently nonpolar structure. The 4'-propyl group further contributes to its hydrocarbon character and lipophilicity.

-

Polar Functional Groups: The two fluorine atoms on one of the phenyl rings introduce significant polarity. Fluorine is the most electronegative element, creating strong carbon-fluorine (C-F) bond dipoles.[9] The ortho and meta positioning of these two fluorine atoms results in a distinct dipole moment on that side of the molecule.

The solubility of 2,3-Difluoro-4'-propyl-1,1'-biphenyl is therefore a result of the interplay between its large nonpolar surface area and the localized polarity from the C-F bonds. While the C-F bonds are polar, fluorine atoms are poor hydrogen bond acceptors and do not participate in hydrogen bonding as donors.[9] This limits its interaction with protic solvents like water or methanol.

The overall molecule can be described as predominantly nonpolar and lipophilic, with a computed XLogP3-AA value for a similar compound (2,3-Difluoro-4'-(2-methylpropyl)-1,1'-biphenyl) being 5.3, indicating a strong preference for lipid-like environments over aqueous ones.[10]

Logical Flow for Solubility Prediction

The following diagram illustrates the decision-making process for predicting the solubility of an organic compound based on its structural features and the properties of the solvent.

Caption: Diagram 1: Logical Flow for Solubility Prediction.

Predicted Solubility Profile

Based on the theoretical analysis, a qualitative solubility profile for 2,3-Difluoro-4'-propyl-1,1'-biphenyl can be predicted. This table serves as a starting point for solvent selection in experimental settings.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | High | The large nonpolar biphenyl and propyl structures will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can interact with the polar C-F dipoles without the energetic penalty of disrupting a strong hydrogen-bonding network. Solvents like THF and DCM are particularly effective for many fluorinated compounds.[4][11] |

| Polar Protic | Water, Methanol, Ethanol | Low | The energy required to break the strong hydrogen bonds of the solvent is not sufficiently compensated by the weak interactions with the solute. The molecule's large hydrophobic character dominates.[1] |

Experimental Protocol: Isothermal Shake-Flask Method

To obtain accurate, quantitative solubility data, a rigorous experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of 2,3-Difluoro-4'-propyl-1,1'-biphenyl in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

2,3-Difluoro-4'-propyl-1,1'-biphenyl (solid, high purity)

-

Selected organic solvent (HPLC grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Supersaturated Solution (Causality: To ensure equilibrium is reached from saturation):

-

Add an excess amount of solid 2,3-Difluoro-4'-propyl-1,1'-biphenyl to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration (Causality: To allow the dissolution process to reach a steady state):

-

Place the vials in a temperature-controlled orbital shaker set to 25 °C (or the desired temperature).

-

Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period. A minimum of 24-48 hours is recommended to ensure equilibrium is fully established.[8] A preliminary time-to-equilibrium study can be performed by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to see when the concentration plateaus.

-

-

Phase Separation (Causality: To isolate the saturated liquid phase from the excess solid):

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow for the settling of undissolved solids.

-

For a more robust separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes). This step is critical to pellet any suspended microparticles.

-

-

Sample Collection and Preparation (Causality: To accurately measure the concentration of the dissolved solute):

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid material at the bottom.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining fine particulates that could falsely elevate the measured concentration.

-

Accurately dilute the filtered sample with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve).

-

-

Quantitative Analysis (Causality: To determine the precise concentration of the solute):

-

Analyze the diluted sample using a validated HPLC method. A standard calibration curve must be generated using solutions of known concentrations of 2,3-Difluoro-4'-propyl-1,1'-biphenyl.

-

The concentration of the original saturated solution is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.

-

-

Data Reporting:

-

The solubility should be reported in standard units such as mg/mL or mol/L, and the temperature at which the measurement was made must be specified.

-

The experiment should be performed in triplicate to ensure reproducibility and to calculate the mean and standard deviation.

-

Experimental Workflow Diagram

The following diagram provides a visual representation of the isothermal shake-flask solubility determination workflow.

Caption: Diagram 2: Experimental Workflow for Solubility Determination.

Conclusion

References

- Title: 1-Fluoronane - Solubility of Things. Source: Google Cloud.

- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source: Google Cloud.

- Title: Organofluorine chemistry - Wikipedia. Source: Wikipedia.

- Title: Experiment: Solubility of Organic & Inorganic Compounds. Source: Google Cloud.

- Title: Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. Source: Scribd.

- Title: How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Source: YouTube.

- Title: Solubility of Organic Compounds. Source: Google Cloud.

- Title: What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?

- Title: 2,3-Difluoro-4,4'-dipropyl-1,1'-biphenyl | C18H20F2 | CID - PubChem. Source: PubChem.

- Title: Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Source: Google Cloud.

- Title: Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC.

- Title: Solubility behavior of PEIs in various organic solvents. | Download Table - ResearchGate.

- Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Source: MDPI.

- Title: 2,3-Difluoro-4'-(2-methylpropyl)-1,1'-biphenyl | C16H16F2 - PubChem. Source: PubChem.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Difluoro-4,4'-dipropyl-1,1'-biphenyl | C18H20F2 | CID 19107895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jelsciences.com [jelsciences.com]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 10. 2,3-Difluoro-4'-(2-methylpropyl)-1,1'-biphenyl | C16H16F2 | CID 119005702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Application of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including biphenyl and various other fluorinated biphenyl derivatives. The information herein is intended to provide a robust safety framework for handling this compound in a research and development setting by trained professionals. All procedures should be conducted with a thorough understanding of the principles of chemical safety and after a comprehensive risk assessment.

Section 1: Compound Identification and Physicochemical Profile

2,3-Difluoro-4'-propyl-1,1'-Biphenyl is a fluorinated aromatic compound. The strategic placement of fluorine atoms and the propyl group on the biphenyl scaffold suggests its potential utility in fields such as liquid crystal technology, organic electronics, and medicinal chemistry, particularly in the design of metabolically stable drug candidates.[1] The carbon-fluorine bond's strength can enhance metabolic stability, a desirable trait in drug development.[1]

Molecular Structure:

Caption: Molecular Structure of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Information | Rationale/Source Analogy |

| CAS Number | Not Assigned | No specific CAS number found in public databases. |

| Molecular Formula | C₁₅H₁₄F₂ | Calculated from the structure. |

| Molecular Weight | 232.27 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Biphenyl and its derivatives are typically crystalline solids.[2] |

| Melting Point | Not Determined | Likely a solid at room temperature with a melting point influenced by the substitution pattern. For example, 2,4-Difluoro-1,1'-biphenyl has a melting point of 61-66 °C.[3] |

| Boiling Point | Not Determined | Expected to be >250 °C, similar to biphenyl.[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, alcohols, benzene).[2] | The biphenyl core is hydrophobic.[2] |

| Stability | Stable under recommended storage conditions. Combustible. | Biphenyl is a thermally stable organic compound.[2][3] |

| Incompatibilities | Strong oxidizing agents. | Common for aromatic hydrocarbons.[3] |

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for biphenyl and its fluorinated analogs, 2,3-Difluoro-4'-propyl-1,1'-Biphenyl should be handled as a hazardous substance.[4][5]

Inferred GHS Classification:

-

Skin Irritation (Category 2): Biphenyl and its derivatives are known to cause skin irritation.[4][5]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1) and Chronic Hazard (Category 1): Biphenyl is very toxic to aquatic life with long-lasting effects.[4][5]

Hazard Statements (Inferred):

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

-

H410: Very toxic to aquatic life with long lasting effects.[5]

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P273: Avoid release to the environment.[4]

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Section 3: Toxicological Profile and Mechanistic Insights

The toxicological profile of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl is not specifically known. However, understanding the toxicology of the parent biphenyl structure and the influence of fluorine substitution provides a strong basis for risk assessment.

Metabolism: In humans and laboratory animals, biphenyl is metabolized by cytochrome P450 enzymes primarily through hydroxylation to form various hydroxybiphenyls (HBPs).[6] These metabolites are then conjugated with glucuronic acid or sulfate for excretion.[6] The presence of fluorine atoms can alter the metabolic pathway. Fluorine substitution can block sites of metabolism, potentially increasing the compound's half-life.[1] However, metabolism of some fluorinated compounds can also lead to the formation of toxic metabolites.[7] For instance, the metabolism of some fluorine-containing monomers has been linked to kidney toxicity.[8]

Toxicity: Short-term exposure to biphenyl fumes can cause nausea, vomiting, and irritation of the eyes and respiratory tract.[2] Long-term exposure has been associated with liver and nervous system damage in workers.[2] Biphenyls are also noted for their environmental persistence and potential for bioaccumulation.[9]

Section 4: Safe Handling and Storage Protocols

A stringent adherence to safety protocols is paramount when handling 2,3-Difluoro-4'-propyl-1,1'-Biphenyl.

Engineering Controls:

-

All handling of the solid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: A lab coat should be worn at all times.

Hygiene Measures:

-

Do not eat, drink, or smoke in the laboratory.[12]

-

Remove and wash contaminated clothing before reuse.[12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Keep away from strong oxidizing agents.[3]

Section 5: First-Aid and Emergency Procedures

In Case of:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[4][11]

-

Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4][11]

-

Ingestion: Rinse mouth. Get medical advice/attention.[10]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide.[10]

-

Hazards from Combustion: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Accidental Release Measures:

-

Avoid dust formation.[12]

-

Wear appropriate PPE and ensure adequate ventilation.

-

Contain the spill, collect the material with a non-sparking tool, and place it in a suitable container for disposal.

-

Prevent entry into drains and waterways.[10]

Section 6: Applications in Research and Drug Development

Fluorinated biphenyls are a class of compounds with significant interest in materials science and medicinal chemistry.

-

Liquid Crystals: The rigid biphenyl core and the influence of fluoro-substituents on polarity and intermolecular interactions make these compounds candidates for liquid crystal displays.

-

Drug Discovery: The biphenyl scaffold is a common feature in many biologically active molecules. Fluorine substitution is a widely used strategy in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties.[1] For example, fluorinated biphenyl-diarylpyrimidines have been developed as potent non-nucleoside reverse transcriptase inhibitors for HIV treatment.[1]

Section 7: Experimental Workflow Visualizations

Safe Handling Workflow:

Caption: Laboratory Workflow for Safe Handling.

Inferred Metabolic Pathway of Biphenyl Core:

Caption: Conceptual Metabolic Pathway of the Biphenyl Core.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polybrominated Biphenyls. [Online]. Available: [Link].

-

Australian Government Department of Climate Change, Energy, the Environment and Water. Biphenyl (1,1-biphenyl). [Online]. Available: [Link].

-

ResearchGate. Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. [Online]. Available: [Link].

-

PubChem. 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl. [Online]. Available: [Link].

-

Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical reviews in toxicology, 21(2), 149-170. [Online]. Available: [Link].

-

Wang, Z., et al. (2017). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology, 51(11), 6393-6402. [Online]. Available: [Link].

-

PubChem. 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. [Online]. Available: [Link].

-

Zhang, M., et al. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry, 223, 113645. [Online]. Available: [Link].

-

Mead, R. J., et al. (1985). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. Toxicology and applied pharmacology, 77(1), 133-142. [Online]. Available: [Link].

-

U.S. Environmental Protection Agency. (2015). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 123(5), 405-413. [Online]. Available: [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,1 -Difluoro-2,2 -bipyridinium bis(tetrafluoroborate) 178439-26-4 [sigmaaldrich.com]

- 3. 2,4-Difluoro-1,1 -biphenyl 97 37847-52-2 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 1184815-91-5|2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 7. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cas No. | 2',4'-Difluoro-3-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile | Matrix Scientific [matrixscientific.com]

- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 11. chemscene.com [chemscene.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Frontier of Drug Development: Harnessing the Potential of Fluorinated Biphenyl Liquid Crystals

Abstract

Fluorinated biphenyl liquid crystals, a class of materials traditionally celebrated for their pivotal role in advanced display technologies, are emerging as a versatile platform with significant potential to revolutionize the landscape of drug development. Their unique confluence of properties—including tunable mesomorphism, high thermal and chemical stability, and inherent responsiveness to external stimuli—offers a compelling toolkit for researchers and scientists in pharmaceuticals. This technical guide provides an in-depth exploration of the synthesis, characterization, and burgeoning applications of these remarkable compounds in drug delivery, biosensing, and advanced medical imaging. By elucidating the fundamental principles and providing actionable experimental protocols, this document aims to empower professionals in the field to leverage the unique attributes of fluorinated biphenyl liquid crystals to address pressing challenges in modern medicine.

Introduction: Beyond the Display – A New Paradigm for Fluorinated Biphenyl Liquid Crystals in Medicine